molecular formula C84H54 B12522490 9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] CAS No. 817642-14-1

9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]

Cat. No.: B12522490
CAS No.: 817642-14-1
M. Wt: 1063.3 g/mol
InChI Key: MOUNGMNKZFJDDZ-UHFFFAOYSA-N
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Description

9,9’-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenylene group flanked by two anthracene units, each substituted with diphenylfluorene groups. Its intricate structure contributes to its distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] typically involves multi-step organic reactions. One common method includes the coupling of 9,9-diphenylfluorene with anthracene derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel complexes to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the anthracene units, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce specific functional groups within the compound, altering its electronic properties.

    Substitution: The phenylene and anthracene units can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced anthracene or phenylene units.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of advanced organic materials. Its unique structure allows for the creation of polymers and oligomers with specific electronic and optical properties.

Biology: In biological research, the compound can be used as a fluorescent probe due to its strong fluorescence. It helps in studying cellular processes and imaging applications.

Medicine: Potential applications in medicine include its use as a photosensitizer in photodynamic therapy. The compound’s ability to generate reactive oxygen species upon light activation makes it useful in targeting cancer cells.

Industry: In the industrial sector, the compound is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices

Mechanism of Action

The compound exerts its effects primarily through its electronic structure. The extended conjugation within the molecule allows for efficient absorption and emission of light. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of targeted cells. The molecular targets include cellular components such as membranes and proteins, which are damaged by the reactive species.

Comparison with Similar Compounds

    9,9’-(1,4-Phenylene)bis(9H-carbazole): This compound shares a similar phenylene core but features carbazole units instead of anthracene and diphenylfluorene groups.

    4′,4′′′′-(1,4-Phenylene)bis(2,2′6′,2′′-terpyridine): Another compound with a phenylene core, but with terpyridine units, used in coordination chemistry and metal ion detection.

Uniqueness: 9,9’-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] stands out due to its combination of anthracene and diphenylfluorene groups, which impart unique electronic and optical properties. This makes it particularly valuable in applications requiring high fluorescence and thermal stability, such as OLEDs and photodynamic therapy.

Properties

CAS No.

817642-14-1

Molecular Formula

C84H54

Molecular Weight

1063.3 g/mol

IUPAC Name

9-(9,9-diphenylfluoren-2-yl)-10-[4-[10-(9,9-diphenylfluoren-2-yl)anthracen-9-yl]phenyl]anthracene

InChI

InChI=1S/C84H54/c1-5-25-59(26-6-1)83(60-27-7-2-8-28-60)75-43-23-21-33-63(75)65-51-49-57(53-77(65)83)81-71-39-17-13-35-67(71)79(68-36-14-18-40-72(68)81)55-45-47-56(48-46-55)80-69-37-15-19-41-73(69)82(74-42-20-16-38-70(74)80)58-50-52-66-64-34-22-24-44-76(64)84(78(66)54-58,61-29-9-3-10-30-61)62-31-11-4-12-32-62/h1-54H

InChI Key

MOUNGMNKZFJDDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=C(C=C8)C9=C1C=CC=CC1=C(C1=CC=CC=C19)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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